2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine
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Overview
Description
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine is a synthetic organic compound. It belongs to the class of ethanamines, which are known for their diverse applications in medicinal chemistry and pharmacology. The presence of difluorophenyl and dimethylmorpholino groups suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine typically involves the following steps:
Formation of the Ethanamine Backbone: This can be achieved through the reaction of a suitable precursor with an amine source under controlled conditions.
Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative, which is reacted with the ethanamine backbone in the presence of a catalyst.
Attachment of the Dimethylmorpholino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine: can be compared with other ethanamine derivatives, such as:
Uniqueness
The unique combination of the difluorophenyl and dimethylmorpholino groups in this compound may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be explored through comparative studies and experimental validation.
Properties
Molecular Formula |
C14H20F2N2O |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |
InChI |
InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)14(6-17)12-5-11(15)3-4-13(12)16/h3-5,9-10,14H,6-8,17H2,1-2H3 |
InChI Key |
AOEFDDJIKRFNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(CN)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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